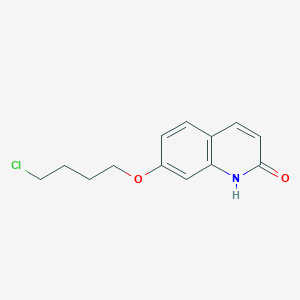

7-(4-Chlorobutoxy)quinolin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

7-(4-chlorobutoxy)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQAKBJISUNJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717908 | |

| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913613-82-8 | |

| Record name | 7-(4-Chlorobutoxy)-1H-quinolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913613828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(4-CHLOROBUTOXY)-1H-QUINOLIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838EU5N8E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-(4-Chlorobutoxy)quinolin-2(1H)-one chemical properties and structure

An In-depth Technical Guide to 7-(4-Chlorobutoxy)quinolin-2(1H)-one: Properties, Synthesis, and Application in CNS Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in the synthesis of modern antipsychotic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural and chemical properties, outlines its synthesis protocol, and contextualizes its critical role in the pharmaceutical industry, particularly in the production of Brexpiprazole.

Introduction: The Significance of a Quinolinone Intermediate

This compound is a substituted quinolinone derivative of significant interest in medicinal chemistry.[1] While not an active pharmaceutical ingredient (API) itself, its molecular architecture makes it an indispensable building block for complex therapeutic agents targeting the central nervous system (CNS).[2][3] Its primary importance lies in its role as a key intermediate in the manufacturing of Brexpiprazole, a serotonin-dopamine activity modulator (SDAM) used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[3][][5] The quinolinone core is a privileged scaffold in CNS drug discovery, and the 4-chlorobutoxy side chain provides a reactive handle for coupling with other molecular fragments, a common strategy in modern pharmaceutical synthesis.[2][6]

Chemical Identity and Physicochemical Properties

Accurate characterization is the foundation of all chemical research and development. The fundamental properties of this compound are summarized below.

Structural and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 7-(4-chlorobutoxy)-1H-quinolin-2-one | [] |

| Synonyms | 2(1H)-Quinolinone, 7-(4-chlorobutoxy)-; this compound | [7][8] |

| CAS Number | 913613-82-8 | [][9][10] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [][7][9] |

| Molecular Weight | 251.71 g/mol | [][7][9] |

| SMILES | C1=CC(=CC2=C1C=CC(=O)N2)OCCCCCl | [][9][11] |

| InChI Key | DPQAKBJISUNJNK-UHFFFAOYSA-N | [] |

Physicochemical Data

This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Notes | Source(s) |

| Melting Point | 126 - 128 °C | Experimental | [10][12] |

| Boiling Point | 460.8 ± 45.0 °C | Predicted | [10][12] |

| Density | 1.216 ± 0.06 g/cm³ | Predicted | [10][12] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | Sonication may be required to aid dissolution. | [][10][12] |

| Appearance | White to off-white solid | Varies by purity. | [13] |

| Storage | Inert atmosphere, Room Temperature | Hygroscopic nature not specified, but good practice for intermediates. | [9][12] |

Synthesis and Mechanism

The synthesis of this compound is a straightforward yet critical process, typically achieved via nucleophilic substitution. The causality behind the chosen methodology is rooted in achieving high yield and purity, as contaminants can carry through to the final API.

General Synthesis Pathway

The predominant synthetic route involves the O-alkylation of 7-hydroxyquinolin-2(1H)-one.[2] This is a classic Williamson ether synthesis adapted for this specific scaffold. The 7-hydroxy group is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of an alkylating agent.

The workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on procedures described in the patent literature for preparing Brexpiprazole intermediates.[5][14]

Objective: To synthesize this compound via O-alkylation.

Materials:

-

7-Hydroxyquinolin-2(1H)-one (1.0 eq)

-

1-Bromo-4-chlorobutane (1.5 - 3.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Reactor Setup: Charge a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 7-hydroxyquinolin-2(1H)-one and dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate to the mixture. The base is crucial as it deprotonates the hydroxyl group at the C7 position, forming a potent nucleophile (phenoxide).

-

Alkylating Agent Addition: Slowly add 1-bromo-4-chlorobutane to the reaction mixture at room temperature. The use of a bifunctional alkylating agent like 1-bromo-4-chlorobutane is a strategic choice. The bromine atom is a better leaving group than chlorine, allowing for selective reaction at the bromo-substituted carbon.

-

Reaction: Heat the reaction mixture to approximately 45-50°C.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product. The choice of water as an anti-solvent is effective due to the product's low aqueous solubility.

-

Purification: Filter the precipitated solid and wash with water to remove residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the final product with high purity.[5]

Role in Pharmaceutical Manufacturing

The primary and most well-documented application of this compound is its function as a direct precursor to Brexpiprazole.[2][3][]

Synthesis of Brexpiprazole

In the final step of Brexpiprazole synthesis, this compound is coupled with 1-(benzo[b]thiophen-4-yl)piperazine.

Caption: Final coupling step in the synthesis of Brexpiprazole.

The terminal chlorine on the butoxy chain serves as an electrophilic site. The secondary amine of the piperazine moiety acts as the nucleophile, displacing the chloride to form the final C-N bond, thus assembling the complete Brexpiprazole molecule.[14] A base is required to scavenge the HCl generated, and sodium iodide may be added catalytically (Finkelstein reaction) to transiently form a more reactive iodo-intermediate.

Status as a Regulatory Impurity

In the context of GMP (Good Manufacturing Practices), this compound is also classified as a process-related impurity in Brexpiprazole manufacturing.[3][] Regulatory bodies require that levels of unreacted starting materials and intermediates in the final API are strictly controlled and monitored to ensure the safety and efficacy of the drug product.

Analytical Characterization

-

¹H-NMR: Protons on the quinolinone ring would appear in the aromatic region. Distinct triplets corresponding to the -OCH₂- and -CH₂Cl protons of the butoxy chain would be visible in the aliphatic region, along with multiplets for the two internal methylene groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]+ corresponding to the molecular weight (251.71), with a characteristic [M+2]+ isotope pattern (~3:1 ratio) due to the presence of the chlorine atom.

-

IR Spectroscopy: Characteristic peaks would include a C=O stretch for the amide carbonyl in the quinolinone ring, C-O-C stretching for the ether linkage, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Conclusion and Future Outlook

This compound is a well-characterized compound whose value is intrinsically linked to its role as a key intermediate in the synthesis of Brexpiprazole. Its synthesis is based on robust and scalable chemical principles. For scientists and professionals in drug development, understanding the properties and synthesis of such precursors is fundamental to ensuring the quality, purity, and efficient production of life-saving medications. While its primary role is established, the quinolinone scaffold remains an active area of research, and this intermediate could potentially be leveraged in the future synthesis of novel CNS-active agents.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of this compound. Retrieved from [Link]

-

Pharmaffiliates. (2025, December 12). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 7-(4-Chlorobutoxy)-1H-quinolin-2-one CAS 913613-82-8. Retrieved from [Link]

-

Watson International Ltd. (n.d.). 7-(4-Chlorobutoxy)-1H-quinolin-2-one CAS 913613-82-8. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 913613-82-8 | Product Name : this compound. Retrieved from [Link]

-

Arborpharm. (2025, December 8). Aripiprazole Intermediates Guide: Synthesis, Sourcing & Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof.

-

National Center for Biotechnology Information. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience. Retrieved from [Link]

- Google Patents. (n.d.). WO2017216661A1 - Process for the preparation of brexpiprazole from this compound and 1-(benzo[b]thiophen-4-yl)piperazine.

- Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

-

Pharmaffiliates. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

Sources

- 1. CAS 913613-82-8: 7-(4-Chlorobutoxy)-1H-quinolin-2-one [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Pharmaceutical Intermediate | 913613-82-8 - PHMO [phmo.com]

- 5. WO2017216661A1 - Process for the preparation of brexpiprazole from this compound and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. caming.com [caming.com]

- 8. watson-int.com [watson-int.com]

- 9. 913613-82-8|this compound|BLD Pharm [bldpharm.com]

- 10. chembk.com [chembk.com]

- 11. biosynth.com [biosynth.com]

- 12. 7-(4-Chlorobutoxy)-1H-quinolin-2-one CAS#: 913613-82-8 [m.chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

A Technical Guide to 7-(4-Chlorobutoxy)quinolin-2(1H)-one (CAS 913613-82-8): Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Abstract

7-(4-Chlorobutoxy)quinolin-2(1H)-one, identified by CAS number 913613-82-8, is a critical intermediate in the synthesis of modern antipsychotic drugs, most notably Aripiprazole and Brexpiprazole.[1][2][] Its unique structure, featuring a quinolinone core linked to a reactive 4-chlorobutoxy chain, makes it an indispensable building block for forming the complex molecular architectures of these central nervous system (CNS) active agents. This guide provides an in-depth examination of its physicochemical properties, detailed synthesis protocols with mechanistic insights, comprehensive analytical characterization methods, and its pivotal role in pharmaceutical manufacturing. The content is tailored for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Physicochemical and Structural Properties

This compound is a white to off-white or pale beige solid organic compound.[2][4] Its solubility profile is typical for quinoline derivatives, showing slight solubility in solvents like chloroform and DMSO, particularly with sonication, and it is generally insoluble in water.[2][4][5] The presence of the terminal chlorine atom on the butoxy chain is the key feature for its subsequent reactivity in nucleophilic substitution reactions.[6]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 913613-82-8 | |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [4] |

| Molecular Weight | 251.71 g/mol | [4] |

| Appearance | White to Off-White / Pale Yellow to Pale Beige Solid | [2][4] |

| Melting Point | 126 - 128 °C | [2][5] |

| Boiling Point | ~460.8 °C (Predicted) | [2][5] |

| Solubility | Soluble in Methanol, DMF; Slightly soluble in Chloroform, DMSO | [2][4][5] |

| Storage | Inert atmosphere, Room Temperature | [2][5][7] |

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The primary and most industrially relevant synthesis of this compound involves the O-alkylation of 7-hydroxyquinolin-2(1H)-one.[1][2] This reaction is a classic Williamson ether synthesis.

Core Reaction: 7-hydroxyquinolin-2(1H)-one + 1-bromo-4-chlorobutane → this compound

Causality Behind Experimental Choices

-

Choice of Alkylating Agent: 1-bromo-4-chlorobutane is the preferred reagent. The bromine atom is a better leaving group than chlorine, ensuring that the primary alkylation occurs at the bromine-bearing carbon. This selective reactivity leaves the chloro- group at the terminus of the chain intact and available for the subsequent coupling reaction in the synthesis of the final active pharmaceutical ingredient (API). Some processes may use 1,4-dibromobutane, but this can lead to a higher incidence of dimer impurities.[8][9]

-

Base and Solvent System: A weak inorganic base, such as potassium carbonate (K₂CO₃), is typically used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[10][11]

-

Why a weak base? The phenolic hydroxyl group on the 7-hydroxyquinolin-2(1H)-one is acidic enough to be deprotonated by K₂CO₃, forming the nucleophilic phenoxide. A strong base like sodium hydroxide could potentially lead to side reactions or degradation of the starting materials.

-

Why a polar aprotic solvent? DMF and acetonitrile are excellent choices because they effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the desired Sₙ2 reaction. Water is sometimes used, often in conjunction with a phase-transfer catalyst, but can lead to hydrolysis side products.[12]

-

-

Reaction Temperature: The reaction is typically conducted at a moderately elevated temperature, for example, below 45°C or up to 80°C, to ensure a reasonable reaction rate without promoting side reactions like elimination or dimerization.[9][13]

Diagram 2: General Synthesis Workflow

Caption: A typical workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, meaning successful completion of each step and positive analytical confirmation provides high confidence in the material's quality for downstream use.

Materials:

-

7-hydroxyquinolin-2(1H)-one (1.0 eq)

-

1-bromo-4-chlorobutane (1.2-1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethanol

Procedure:

-

Reactor Setup: Charge a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 7-hydroxyquinolin-2(1H)-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 volumes relative to the starting material).

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a slight positive pressure.

-

Reagent Addition: Begin stirring the suspension and add 1-bromo-4-chlorobutane (1.3 eq) dropwise over 15-20 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

-

Trustworthiness Checkpoint: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 7-hydroxyquinolin-2(1H)-one spot/peak.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 20 volumes), while stirring vigorously. A solid precipitate will form.

-

Isolation: Continue stirring for 30-60 minutes to ensure complete precipitation. Isolate the crude solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts, followed by a wash with a small amount of cold ethanol to remove residual impurities.

-

Purification: Transfer the crude solid to a clean flask and perform recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50-60°C to a constant weight. The final product should be a white to off-white crystalline solid.

Analytical Characterization

Confirming the identity and purity of this compound is paramount for its use in API synthesis. Standard analytical methods are employed.

Table 2: Representative Analytical Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to aromatic protons of the quinolinone ring, a triplet for the -OCH₂- protons, a singlet for the N-H proton, and multiplets for the central -CH₂CH₂- protons and the terminal -CH₂Cl protons. |

| ¹³C NMR | Signals for the carbonyl carbon (~160-170 ppm), aromatic carbons, and four distinct signals for the aliphatic carbons of the butoxy chain. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (252.71). The isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) should be visible. |

| HPLC | A single major peak indicating high purity (typically >99%) under appropriate chromatographic conditions. |

| FT-IR (ATR) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-Cl stretching (~650-750 cm⁻¹). |

Application in Drug Synthesis: The Gateway to Aripiprazole and Brexpiprazole

The primary and high-value application of this compound is its role as the penultimate intermediate in the synthesis of Aripiprazole and Brexpiprazole.[1][2][10] The terminal chlorine atom serves as an electrophilic site for nucleophilic attack by a piperazine derivative.

The Final Coupling Step (Aripiprazole Example): The synthesis is completed by reacting this compound with 1-(2,3-dichlorophenyl)piperazine.[10][11] This is another Sₙ2 reaction where the secondary amine of the piperazine ring acts as the nucleophile, displacing the chloride ion to form the final carbon-nitrogen bond.

-

Reaction Conditions: This step is typically carried out in a solvent like acetonitrile or DMF, in the presence of a base (e.g., triethylamine, sodium carbonate) to neutralize the HCl formed during the reaction, and often with a catalyst like sodium iodide or potassium iodide.[8][11] The iodide acts as a catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide, thereby accelerating the reaction.

Diagram 3: Final Step in Aripiprazole Synthesis

Caption: The final coupling reaction to synthesize Aripiprazole.

Safety and Handling

While comprehensive toxicological data is not widely available, standard laboratory precautions should be taken when handling this compound.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid dust formation.[14] Handle in a well-ventilated area or a chemical fume hood.[14]

-

First Aid:

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant.[15]

Conclusion

This compound is more than just a chemical compound; it is a testament to the enabling power of synthetic organic chemistry in modern medicine. Its well-defined synthesis, reliable reactivity, and crucial position in the manufacturing pathway of vital antipsychotic medications highlight its importance. For drug development professionals, a thorough understanding of this intermediate—from its synthesis to its final application—is essential for ensuring the efficient, safe, and high-quality production of life-changing therapies for CNS disorders.

References

- Aripiprazole Synthesis Process: A Detailed Guide. (2025). Vertex AI Search.

- Understanding the Synthesis and Application of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthetic Routes of Aripiprazole. (n.d.). LookChem.

- CAS 913613-82-8: 7-(4-Chlorobutoxy)-1H-quinolin-2-one. (n.d.). CymitQuimica.

- Cas 913613-82-8 | 2(1H)-Quinolinone,7-(4-chlorobutoxy)-. (n.d.). Anbu Chem.

- 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)

- MSDS of 7-(4-Chlorobutoxy)-1H-quinolin-2-one. (2017). Capot Chemical.

- 7-(4-Chlorobutoxy)-1H-quinolin-2-one. (n.d.). ChemicalBook.

- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).

- This compound | 913613-82-8. (n.d.). Biosynth.

- 7-(4-chlorobutoxy)quinolin-2(1H)

- Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (2007).

- Synthetic method for 3,4-dihydro-7-hydroxy-2(1H). (2015).

- New synthesis method of aripiprazole. (2014).

- Process for the preparation of brexpiprazole from this compound and 1-(benzo[b]thiophen-4-yl)piperazine. (2017).

- Process for the preparation of quinoline-2(1h)-one derivatives. (2017).

- CAS No : 913613-82-8 | Product Name : this compound. (n.d.).

- A process for the preparation of aripiprazole and intermediates thereof. (2007).

- 7-(4-Chlorobutoxy)quinolin-2(1H)-one. (n.d.). LGC Standards.

- CAS 913613-82-8 this compound. (n.d.). BOC Sciences.

- 913613-82-8|this compound. (n.d.). BLDpharm.

- 7-(4-Chlorobutoxy)-1H-quinolin-2-one CAS 913613-82-8. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | Pharmaceutical Intermediate | 913613-82-8 - PHMO [phmo.com]

- 4. Cas 913613-82-8 | 2(1H)-Quinolinone,7-(4-chlorobutoxy)- [finechemical.net]

- 5. 7-(4-Chlorobutoxy)-1H-quinolin-2-one CAS#: 913613-82-8 [m.chemicalbook.com]

- 6. CAS 913613-82-8: 7-(4-Chlorobutoxy)-1H-quinolin-2-one [cymitquimica.com]

- 7. 913613-82-8|this compound|BLD Pharm [bldpharm.com]

- 8. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 9. WO2017216661A1 - Process for the preparation of brexpiprazole from this compound and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. Synthetic Routes of Aripiprazole - Chempedia - LookChem [lookchem.com]

- 12. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]

- 13. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 14. capotchem.com [capotchem.com]

- 15. echemi.com [echemi.com]

A-Z Guide to the Synthesis of 7-(4-Chlorobutoxy)quinolin-2(1H)-one: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-(4-Chlorobutoxy)quinolin-2(1H)-one, a critical intermediate in the manufacturing of high-value active pharmaceutical ingredients (APIs) such as the atypical antipsychotics Aripiprazole and Brexpiprazole.[][2] The guide delves into the core chemical principles, offers a field-proven experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, actionable insights to facilitate reproducible and scalable production.

Introduction: Strategic Importance in Pharmaceutical Synthesis

This compound (CAS No: 913613-82-8) is a bespoke heterocyclic compound whose value is intrinsically linked to its role as a cornerstone building block for complex APIs.[3] Its molecular architecture, featuring a quinolinone core functionalized with a reactive 4-chlorobutoxy side chain, is pivotal for the subsequent coupling reactions that form the final drug substance.[4] The primary and most efficient route to this intermediate is the O-alkylation of 7-hydroxyquinolin-2(1H)-one, a reaction that falls under the classic Williamson ether synthesis framework.

Mastery of this synthesis is not merely an academic exercise; it is a critical step in the pharmaceutical supply chain. Ensuring the high purity and consistent quality of this compound is paramount to the efficacy and safety of the final drug products. This guide will illuminate the mechanistic underpinnings of the synthesis and provide a robust, self-validating protocol.

The Core Chemistry: A Modern Application of Williamson Ether Synthesis

The transformation of 7-hydroxyquinolin-2(1H)-one into its 7-(4-chlorobutoxy) derivative is a classic example of the Williamson ether synthesis. This SN2 (bimolecular nucleophilic substitution) reaction is prized for its reliability and versatility in forming ether linkages.[5] The reaction proceeds through a well-understood, two-step mechanism.

Mechanistic Breakdown

Step 1: Deprotonation and Nucleophile Activation The synthesis is initiated by the deprotonation of the phenolic hydroxyl group on the 7-hydroxyquinolin-2(1H)-one substrate. While the hydroxyl group itself is a poor nucleophile, its conjugate base—the phenoxide ion—is significantly more potent.[5] This activation is typically achieved using a mild inorganic base, with potassium carbonate (K₂CO₃) being a common and effective choice. The base abstracts the acidic proton from the hydroxyl group, generating a highly nucleophilic phenoxide anion. The use of polar aprotic solvents like N,N-Dimethylformamide (DMF) is advantageous as they effectively solvate the potassium cation without forming a hydrogen-bonding cage around the phenoxide, thus preserving its nucleophilicity.[6]

Step 2: SN2 Nucleophilic Attack The generated phenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic primary carbon of the alkylating agent, 1-bromo-4-chlorobutane.[5] This concerted step involves the simultaneous formation of the new C-O ether bond and the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group. Bromide is an excellent leaving group, making 1-bromo-4-chlorobutane a highly effective reagent for this transformation. The reaction results in the desired O-alkylation product.[5]

Rationale for Reagent Selection

-

Substrate: 7-hydroxyquinolin-2(1H)-one (CAS: 70500-72-0) is the foundational scaffold.[7][8]

-

Alkylating Agent: 1-bromo-4-chlorobutane (CAS: 6940-78-9) is the preferred reagent. The differential reactivity of the halogen atoms is key; the bromide is a superior leaving group to chloride, allowing for selective displacement at the brominated carbon while leaving the chloro- group intact for subsequent downstream reactions. 1,4-dibromobutane is also a viable, though sometimes more aggressive, alternative.[9][10]

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this synthesis. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. Its limited solubility in DMF ensures the reaction does not proceed too violently.[11]

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating cations while leaving anions relatively free and highly reactive.[6][12]

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, with built-in checkpoints to ensure reaction completion and product purity.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Molar Eq. | Quantity (for 30g scale) |

| 7-Hydroxyquinolin-2(1H)-one | 70500-72-0 | 161.16 g/mol | 1.0 | 30.0 g |

| 1-Bromo-4-chlorobutane | 6940-78-9 | 171.47 g/mol | ~3.5 | 65 mL |

| Potassium Hydroxide | 1310-58-3 | 56.11 g/mol | 1.4 | 14.7 g |

| Methanol (Solvent) | 67-56-1 | 32.04 g/mol | - | 250 mL |

| Dichloromethane (Purification) | 75-09-2 | 84.93 g/mol | - | As needed |

| Methanol (Purification) | 67-56-1 | 32.04 g/mol | - | As needed |

| Note: This specific protocol from a patent uses potassium hydroxide and methanol.[9] Alternative protocols utilize potassium carbonate in DMF.[13][14] |

Step-by-Step Methodology

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 250 mL of methanol.

-

Dissolution of Substrate: Add 30.0 g of 7-hydroxy-1H-quinolin-2-one to the methanol. Stir the suspension at 50°C to facilitate the formation of a solution.[9]

-

Base Addition: Carefully add 14.7 g of potassium hydroxide to the solution. Continue stirring until the base is fully dissolved. The solution will contain the potassium salt of the quinolinone.

-

Addition of Alkylating Agent: Add 65 mL of 1-bromo-4-chlorobutane to the reaction mixture.[9]

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain this temperature for 8 hours. The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Product Isolation (Work-up): After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution as off-white crystals. Collect the precipitated solid by vacuum filtration.

-

Purification: The crude product is purified by silica gel column chromatography. A solvent system of dichloromethane and methanol (e.g., a 100:3 ratio) is effective for eluting the desired product.[9] Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a white powder. An expected yield is approximately 29.6 g.[9]

Quality Control and Product Characterization

Validation of the final product's identity and purity is non-negotiable. The following analytical techniques are essential for full characterization.

-

¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by identifying the chemical environment of each proton and carbon atom. The appearance of signals corresponding to the butoxy chain and the disappearance of the phenolic -OH proton are key indicators.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₃H₁₄ClNO₂; MW: 251.71 g/mol ).[]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the reaction's progress.[15]

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the disappearance of the broad phenolic -OH stretch from the starting material.[15]

A certificate of analysis for a reference standard would typically include data from these techniques to provide a comprehensive purity and identity profile.[15]

Potential Side Reactions and Mitigation

While O-alkylation is the predominant pathway, awareness of potential side reactions is crucial for optimizing the process.

-

N-Alkylation: The nitrogen atom in the quinolinone ring also possesses nucleophilic character. While generally less reactive than the phenoxide, under certain conditions, N-alkylation can occur, leading to 1-(4-chlorobutyl)-7-hydroxyquinolin-2(1H)-one.[13]

-

Dialkylation: A more significant side product is the dialkylated species, 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one, where both the oxygen and nitrogen atoms have been alkylated.[16] This is more likely if an excess of the alkylating agent and harsh conditions are used.

-

Dimer Formation: If 1,4-dibromobutane is used, there is a risk of forming a dimeric impurity where two quinolinone molecules are linked by the butyl chain.[15]

Mitigation Strategies:

-

Control Stoichiometry: Careful control of the molar equivalents of the alkylating agent can minimize dialkylation.

-

Temperature and Base Selection: Using a mild base like K₂CO₃ and maintaining a controlled temperature (e.g., 70-80°C) favors selective O-alkylation.[11]

-

Reaction Monitoring: Closely monitoring the reaction via TLC or HPLC allows for quenching the reaction upon completion, preventing the formation of further byproducts.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and well-established method that is fundamental to the production of several important CNS drugs. Success hinges on a deep understanding of the SN2 mechanism, rational selection of reagents and conditions, and meticulous execution of the experimental protocol. By adhering to the principles of controlled stoichiometry, appropriate solvent and base selection, and diligent reaction monitoring, researchers and drug development professionals can consistently produce this vital intermediate with high yield and purity, thereby ensuring the integrity of the final pharmaceutical product.

References

-

ResearchGate. Synthesis of aripiprazole in the presence of potassium carbonate and... Available at: [Link]

-

University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. Available at: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

- Google Patents.WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

YouTube. Williamson Ether Synthesis. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

- Google Patents.CN105712930A - Aripiprazole and aripiprazole intermediate synthesis method.

-

PubMed. Synthesis and bioactivity of aripiprazole derivatives. Available at: [Link]

-

ResearchGate. Studies on the alkylation of quinolin-2(1H)-one derivatives. Available at: [Link]

-

Veeprho. 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one | CAS 2059954-32-2. Available at: [Link]

-

ResearchGate. Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and... Available at: [Link]

-

ResearchGate. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Available at: [Link]

-

DiVA portal. Aqueous DMF-Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes. Available at: [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

- Google Patents.US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.

-

Pharmaffiliates. CAS No : 70500-72-0 | Product Name : 7-Hydroxyquinoline-(1H)-2-one. Available at: [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. 70500-72-0|7-Hydroxyquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 10. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Aqueous DMF-Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Alkylation of 7-hydroxyquinolin-2(1H)-one for the Synthesis of Potent Quinolinone Derivatives

Executive Summary

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic modification of this core, particularly at the C7 position, has proven to be a highly effective strategy for modulating biological activity. This technical guide provides a comprehensive overview of the alkylation of 7-hydroxyquinolin-2(1H)-one, a critical intermediate in the synthesis of high-value pharmaceuticals, including the atypical antipsychotics Aripiprazole and Brexpiprazole.[3][4] We will delve into the mechanistic principles governing this transformation, present detailed, field-proven protocols for key synthetic methodologies, and offer expert insights into controlling regioselectivity to achieve desired therapeutic agents.

Introduction: The Strategic Importance of the 7-Alkoxy-Quinolinone Moiety

Quinoline and its derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[5][6] Within this broad class, the 7-alkoxy-quinolin-2(1H)-one framework is of paramount importance. The introduction of an ether linkage at the C7 position is a key structural feature in several successful drugs. For instance, the long butoxy-piperazinyl side chain in Aripiprazole and Brexpiprazole is crucial for their unique serotonin-dopamine activity modulation profiles.[4][7]

The synthesis of these vital molecules hinges on the efficient and selective alkylation of the 7-hydroxy group of the quinolinone core. This guide focuses on the practical execution of this reaction, addressing the inherent chemical challenges and providing robust solutions for researchers in the field.

The Core Challenge: Understanding the Ambident Nucleophilicity of 7-hydroxyquinolin-2(1H)-one

The primary challenge in the alkylation of 7-hydroxyquinolin-2(1H)-one lies in its nature as an ambident nucleophile. The molecule exists in tautomeric equilibrium, and its conjugate base possesses two potential sites for alkylation: the phenoxide oxygen (O-alkylation) and the lactam nitrogen (N-alkylation).[8][9]

Caption: Regioselectivity in the alkylation of 7-hydroxyquinolin-2(1H)-one.

Uncontrolled reactions can lead to a mixture of O- and N-alkylated products, complicating purification and reducing the yield of the desired therapeutic intermediate.[9] The choice of reaction conditions—specifically the base, solvent, and nature of the alkylating agent—is therefore critical to steer the reaction exclusively towards O-alkylation. Generally, harder electrophiles tend to react at the harder oxygen nucleophile, while softer electrophiles might favor the softer nitrogen center. In practice, for the synthesis of drugs like Aripiprazole, conditions are optimized to heavily favor the formation of the C-O bond.[3][10]

Key Synthetic Methodologies for O-Alkylation

Two primary methods have proven highly effective for the O-alkylation of 7-hydroxyquinolin-2(1H)-one: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Williamson Ether Synthesis: The Workhorse Method

The Williamson ether synthesis is the most widely used method for this transformation due to its reliability, scalability, and cost-effectiveness.[11] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the 7-hydroxy group with a base, attacks a primary alkyl halide.[12][13]

Caption: Simplified workflow for the Williamson Ether Synthesis.

Expert Insights on Experimental Choices:

-

Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and preferred. It is strong enough to deprotonate the phenolic hydroxyl (pKa ~8-10) but not the lactam N-H (pKa ~17-19), thereby kinetically favoring the formation of the more reactive phenoxide.[10] Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of N-alkylation if not carefully controlled.[14]

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity.[10]

-

Alkylating Agent: The reaction works best with primary alkyl halides (R-Br, R-Cl).[13] Dihaloalkanes, such as 1,4-dibromobutane or 1,4-dichlorobutane, are commonly used to install a linker that can be further functionalized, as seen in the synthesis of Brexpiprazole.[7] Secondary and tertiary halides are unsuitable as they will predominantly lead to elimination products.[12]

-

Catalyst: The addition of a catalytic amount of sodium or potassium iodide (NaI, KI) can significantly accelerate the reaction when using alkyl chlorides or bromides. The iodide ion undergoes Finkelstein exchange to generate a more reactive alkyl iodide in situ.[7]

Detailed Experimental Protocol: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one [3]

-

Reagent Charging: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), potassium carbonate (2.0 eq), and water.

-

Addition of Alkylating Agent: Add 1,4-dibromobutane (3.0 eq) to the mixture. The use of an excess of the dihalide minimizes the formation of the dimerized byproduct.

-

Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

-

Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure O-alkylated product.

The Mitsunobu Reaction: A Mild Alternative

The Mitsunobu reaction offers a powerful and often milder alternative to the Williamson synthesis, particularly for more sensitive substrates or when SN2 reactions are sluggish.[15][16] This reaction couples a primary or secondary alcohol with a pronucleophile (in this case, the phenolic 7-hydroxyquinolin-2(1H)-one) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]

Caption: Key stages of the Mitsunobu reaction for ether synthesis.

Expert Insights on Experimental Choices:

-

Advantages: The reaction proceeds under neutral, mild conditions, often at room temperature or below, which is beneficial for substrates with thermally labile functional groups. It also provides a way to use alcohols directly as alkylating agents.

-

Reagents: The classic combination is PPh₃ and DEAD in an anhydrous solvent like THF or diethyl ether.[16][17]

-

Causality: The reaction is driven by the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct. The mechanism involves the activation of the alcohol by the PPh₃/DEAD system to form an alkoxyphosphonium salt, which is then displaced by the quinolinone phenoxide in an SN2 fashion.[16]

-

Limitations: A significant drawback is the stoichiometry, which generates large amounts of byproducts (triphenylphosphine oxide and the reduced hydrazine) that can complicate purification.[18] For sterically hindered phenols, side reactions can sometimes lower the yield.[18]

General Experimental Protocol: Mitsunobu Alkylation [15][17]

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 7-hydroxyquinolin-2(1H)-one (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 h) until TLC or HPLC analysis indicates the consumption of the starting material.

-

Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Data Summary and Characterization

Distinguishing between the desired O-alkylated product and the N-alkylated side product is crucial. NMR spectroscopy is the most definitive tool for this purpose.[19][20]

| Parameter | O-Alkylated Product (7-Alkoxy) | N-Alkylated Product (1-Alkyl) | Rationale |

| ¹H NMR (CH₂ Signal) | δ ≈ 4.0 - 4.5 ppm (O-CH₂ -R) | δ ≈ 4.5 - 5.5 ppm (N-CH₂ -R) | The methylene protons attached to the more electronegative oxygen are typically upfield compared to those attached to the nitrogen of the lactam. |

| ¹³C NMR (CH₂ Signal) | δ ≈ 65 - 75 ppm (C H₂-O) | δ ≈ 40 - 50 ppm (C H₂-N) | The carbon attached to oxygen is significantly deshielded and appears further downfield.[19] |

| HMBC Correlation | Correlation from O-CH₂ protons to the C7 carbon of the quinoline ring. | Correlation from N-CH₂ protons to the C2 (carbonyl) and C8a carbons of the quinoline ring. | This 2D NMR experiment provides unambiguous proof of connectivity.[20] |

Conclusion and Future Perspectives

The O-alkylation of 7-hydroxyquinolin-2(1H)-one is a cornerstone reaction in the synthesis of medicinally important compounds. Mastery of this transformation is essential for drug development professionals. The Williamson Ether Synthesis remains the most practical and scalable method for industrial applications, offering excellent control over regioselectivity through careful selection of base and solvent. The Mitsunobu reaction serves as a valuable alternative for specific applications requiring milder conditions. Future advancements may focus on developing catalytic, green methodologies that minimize waste and improve reaction efficiency, further empowering the discovery of next-generation quinolinone-based therapeutics.

References

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Jetir.Org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES.

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.

- (n.d.). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition.

- (n.d.). Mitsunobu Reaction - Common Conditions.

- Kaspi, J., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents. US20060079690A1.

- (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International, 12(4).

- Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836.

- (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.

- (n.d.). An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. ResearchGate.

- (n.d.). Mitsunobu reaction. Wikipedia.

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-reviews in medicinal chemistry, 9(14), 1648–1654.

- (n.d.). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate.

- (n.d.). Application Notes and Protocols for the Synthesis of 7-Phenoxyquinolin-2(1H)-one Derivatives. Benchchem.

- (2017). Process for the preparation of quinoline-2(1h)-one derivatives. Google Patents. WO2017115287A1.

-

Bommagani, S., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][21]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(44), 6004-6007. Retrieved from

- (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- (n.d.). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH.

- (n.d.). Williamson ether synthesis. Wikipedia.

- (2018). Williamson Ether Synthesis. YouTube.

- (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.

- Chen, C.-L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816.

- (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.

- (n.d.). 7-Hydroxyquinoline-(1H)-2-one. Biosynth.

- (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. ResearchGate.

- LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. francis-press.com [francis-press.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 18. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]

- 19. researchgate.net [researchgate.net]

- 20. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jetir.org [jetir.org]

An In-depth Technical Guide to the Potential Pharmacological Profile of 7-(4-Chlorobutoxy)quinolin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive strategy for the pharmacological characterization of 7-(4-chlorobutoxy)quinolin-2(1H)-one. While primarily recognized as a crucial intermediate in the synthesis of atypical antipsychotics such as Brexpiprazole, the inherent structural features of this molecule—namely the privileged quinolin-2(1H)-one scaffold and the 7-alkoxy substitution—suggest a potential for intrinsic biological activity. This document moves beyond its established role in synthesis to propose a hypothesis-driven investigation into its potential as a modulator of key central nervous system (CNS) targets. We provide a structured, in-depth exploration of its potential interactions with dopamine and serotonin receptors, supported by detailed, field-proven experimental protocols for in vitro and in vivo validation. This guide is intended to serve as a foundational resource for researchers seeking to unlock the latent therapeutic value of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

This compound is a well-documented chemical entity, indispensable in the multi-step synthesis of CNS-active pharmaceuticals.[1][2] Its synthesis is typically achieved through the O-alkylation of 7-hydroxyquinolin-2(1H)-one.[1] The quinolin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

The ultimate therapeutic agents derived from this compound, such as Brexpiprazole, exhibit a unique pharmacological profile, acting as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, and antagonists at serotonin 5-HT2A receptors.[6][7] This "dopamine system stabilizer" effect is central to their clinical efficacy in treating schizophrenia and major depressive disorder.[8][9] Given that the quinolin-2-one nucleus and the 7-position alkoxy side chain are integral components of the final drug's pharmacophore, it is scientifically prudent to hypothesize that the parent intermediate, this compound, may possess a nascent, albeit potentially less potent, pharmacological profile of its own.

This guide, therefore, puts forth a logical framework for investigating the intrinsic pharmacological activities of this compound, with a primary focus on its potential as a modulator of dopaminergic and serotonergic systems.

The Central Hypothesis: A Latent Neuromodulator

We hypothesize that this compound possesses intrinsic modulatory activity at key dopamine and serotonin receptors implicated in the pathophysiology of psychiatric disorders. The 4-chlorobutoxy chain, while a reactive handle for further synthesis, may itself contribute to receptor interactions. The exploration of this hypothesis will be conducted through a phased approach, beginning with in vitro receptor binding and functional assays, followed by in vivo behavioral models to ascertain its potential antipsychotic and antidepressant-like effects.

Phase I: In Vitro Characterization - Unveiling Molecular Interactions

The initial phase of investigation will focus on determining the binding affinity and functional activity of this compound at a panel of CNS receptors.

Primary Target Panel: Receptor Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[10] The primary screen should focus on the established targets of its derivatives.

Table 1: Primary Receptor Binding Affinity Screen

| Receptor Target | Radioligand | Cell Line | Rationale |

| Dopamine D2 | [³H]-Spiperone | HEK293 | Primary target for antipsychotic efficacy. |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | CHO-K1 | Implicated in antidepressant and anxiolytic effects.[11] |

| Serotonin 5-HT2A | [³H]-Ketanserin | HEK293 | Antagonism is a key feature of atypical antipsychotics. |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Culture cell lines stably expressing the human receptor of interest (e.g., HEK293 for D2 and 5-HT2A, CHO-K1 for 5-HT1A). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Determine the protein concentration of the membrane preparation using a BCA assay.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known ligand) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Activity: From Binding to Biological Response

Demonstrating binding affinity is the first step; determining the functional consequence of this binding is crucial. Functional assays will elucidate whether this compound acts as an agonist, antagonist, or partial agonist at the target receptors.

Table 2: In Vitro Functional Assay Panel

| Receptor Target | Assay Type | Principle | Expected Outcome |

| Dopamine D2 | cAMP Inhibition Assay | Agonist activation of the Gi/o-coupled D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12] | Measurement of partial agonism or antagonism. |

| Serotonin 5-HT1A | [³⁵S]GTPγS Binding Assay | Agonist binding to the Gi/o-coupled 5-HT1A receptor stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[13] | Quantification of agonist, partial agonist, or antagonist activity. |

| Serotonin 5-HT2A | Calcium Flux Assay | Agonist activation of the Gq-coupled 5-HT2A receptor stimulates phospholipase C, leading to an increase in intracellular calcium. | Determination of antagonist activity against a known agonist. |

Experimental Protocol: cAMP Inhibition Assay for D2 Partial Agonism

-

Cell Culture: Plate HEK293 cells stably expressing the human D2 receptor in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator). Include a known D2 agonist (e.g., quinpirole) as a positive control and a known antagonist (e.g., haloperidol) for antagonist mode testing.

-

Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For partial agonism, the compound will inhibit forskolin-stimulated cAMP production but to a lesser extent than the full agonist.

Caption: Hypothesized mechanism of action.

Early Safety and Toxicological Assessment

Predictive toxicology is an essential component of early drug discovery, helping to identify potential liabilities before significant resources are invested. [1][9] Table 3: Predictive Toxicology Assay Panel

| Assay | Purpose | Methodology |

| hERG Channel Assay | Assesses risk of cardiac arrhythmia (QT prolongation). | Patch-clamp electrophysiology on cells expressing the hERG channel. |

| Ames Test | Evaluates mutagenic potential. | Bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli. |

| Cytotoxicity Assay | Measures general cell toxicity. [8] | In vitro assay using a relevant cell line (e.g., HepG2 for hepatotoxicity) and measuring cell viability (e.g., MTT or LDH release). |

| CYP450 Inhibition Assay | Determines potential for drug-drug interactions. | In vitro assay using human liver microsomes and specific P450 substrates. |

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to exploring the potential pharmacological profile of this compound. By moving beyond its established role as a synthetic intermediate, researchers can potentially uncover novel therapeutic applications for this molecule or its close analogs. The proposed workflow, from in vitro receptor profiling to in vivo behavioral analysis and early safety assessment, provides a comprehensive framework for this endeavor. Positive findings would not only reveal the latent bioactivity of this compound but could also inform the design of new quinolin-2-one derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties, ultimately contributing to the development of next-generation therapeutics for CNS disorders.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of this compound. Retrieved from [Link]

-

Psych Scene Hub. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]

-

Psych Scene Hub. (2022). Brexpiprazole (Rexulti): Mechanism & Clinical Use. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Aripiprazole? Retrieved from [Link]

-

Frontiers in Behavioral Neuroscience. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Retrieved from [Link]

-

PubMed Central (PMC). (2012). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

-

PubMed Central (PMC). (2009). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Retrieved from [Link]

-

ResearchGate. (2018). Animal models for the evaluation of antipsychotic agents. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

-

CTPPC. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

-

PubMed. (1990). 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases. Retrieved from [Link]

-

PubMed. (2012). Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. Retrieved from [Link]

-

SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

-

ResearchGate. (2021). The Design and Application of Bioisosteres in Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Retrieved from [Link]

-

PubMed. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Retrieved from [Link]

-

ResearchGate. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies | Request PDF. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Retrieved from [Link]

-

Bentham Open. (2010). Partial Dopamine D2/Serotonin 5-HT1A Receptor Agonists as New Therapeutic Agents. Retrieved from [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Predicting Drug Toxicity [pharmaweek.com]

- 7. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamopen.com [benthamopen.com]

- 12. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Speculative Mechanism of Action of 7-(4-Chlorobutoxy)quinolin-2(1H)-one

Abstract

7-(4-Chlorobutoxy)quinolin-2(1H)-one is a key synthetic intermediate in the manufacturing of Brexpiprazole, a modern antipsychotic agent.[1][2][3][] While its primary role is established, the intrinsic pharmacological activities and the precise mechanism of action of this quinolinone derivative remain an area of active investigation.[1] This technical guide provides a comprehensive exploration of the speculative mechanisms of action for this compound, drawing upon its structural features, the known pharmacology of related compounds, and established principles of drug-receptor interactions. We present several plausible hypotheses for its biological targets and outline detailed, state-of-the-art experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders and beyond.

Introduction: The Quinolinone Scaffold and the Significance of this compound

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The subject of this guide, this compound, is a notable derivative due to its indispensable role as a precursor to Brexpiprazole, a drug used in the management of schizophrenia and major depressive disorder.[1][2][3] The pharmacological profile of Brexpiprazole, which involves modulation of serotonergic and dopaminergic pathways, provides initial clues into the potential biological space occupied by its synthetic intermediates.[1][3][7]

The unique molecular architecture of this compound, featuring a quinolinone nucleus and a reactive 4-chlorobutoxy substituent, suggests a potential for specific interactions with biological macromolecules.[1] The lipophilic nature of the quinolinone core allows for potential passage across the blood-brain barrier, a critical feature for CNS-acting agents.[5] The 4-chlorobutoxy chain presents an electrophilic center, which could engage in covalent or strong electrostatic interactions with nucleophilic residues within a target protein's binding site. Understanding the intrinsic mechanism of action of this compound is not only of academic interest but could also unveil novel therapeutic avenues.

Speculative Mechanisms of Action

Based on the available evidence and the structural characteristics of this compound, we propose three primary speculative mechanisms of action.

Hypothesis 1: Modulation of Dopamine and Serotonin Receptors

Rationale: Given its role as a precursor to Brexpiprazole, a known dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist, it is highly probable that this compound itself possesses affinity for these G-protein coupled receptors (GPCRs).[1][3][7] The quinolinone scaffold is a common feature in many CNS-active compounds that target these receptor families. The 4-chlorobutoxy tail could potentially interact with specific residues in the transmembrane domains or extracellular loops of these receptors, influencing their conformational state and downstream signaling.

Proposed Signaling Pathway:

Caption: Experimental workflow for identifying covalent targets of the compound.

Hypothesis 3: Inhibition of Receptor Tyrosine Kinases (RTKs)

Rationale: Several quinolin-2-one derivatives have been reported as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). [8][9][10]These enzymes play crucial roles in cell signaling and are often dysregulated in cancer. The quinolinone scaffold can act as a scaffold to position substituents that interact with the ATP-binding pocket of these kinases. The 7-(4-chlorobutoxy) group could potentially form interactions within this pocket, leading to kinase inhibition.

Proposed Signaling Pathway:

Caption: Proposed mechanism of RTK inhibition by the compound.

Experimental Validation Protocols

To rigorously test the proposed mechanisms of action, a multi-faceted experimental approach is required.

Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at dopamine and serotonin receptors.

Methodology:

-

Radioligand Binding Assays:

-

Principle: Competitive binding assay using a radiolabeled ligand with known high affinity for the target receptor.

-

Protocol:

-

Prepare cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A, 5-HT2A).

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant).

-

-

-

Functional Assays:

-

Principle: Measure the downstream signaling consequences of receptor activation or inhibition.

-

Protocol (for a Gs-coupled receptor):

-

Use a cell line stably expressing the receptor of interest and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Treat the cells with varying concentrations of this compound in the presence and absence of a known agonist.

-

Measure the reporter gene activity (e.g., luminescence) to determine the effect on cAMP levels.

-

Analyze the data to classify the compound as an agonist, antagonist, or partial agonist.

-

-

Covalent Target Identification using Chemical Proteomics

Objective: To identify proteins that are covalently modified by this compound.

Methodology:

-